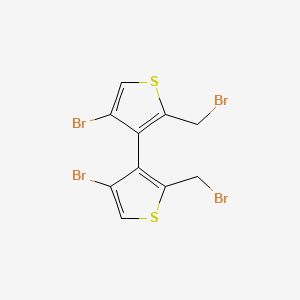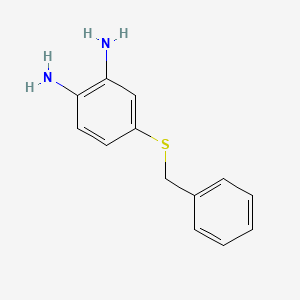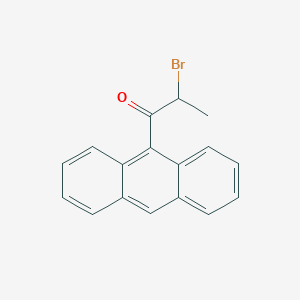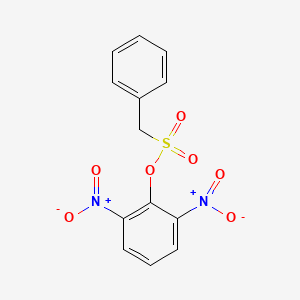![molecular formula C14H9ClF3NO2 B14634219 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid CAS No. 55098-69-6](/img/structure/B14634219.png)
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is a chemical compound with the molecular formula C14H9ClF3NO2. It is known for its unique structure, which includes a trifluoromethyl group and a chloro-substituted aniline moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable benzoic acid derivative. One common method includes performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chloro-substituted aniline moiety contribute to its reactivity and binding affinity with various biological molecules. These interactions can influence enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)benzoic acid
- 2-Chloro-α,α,α-trifluoro-m-toluic acid
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55098-69-6 |
|---|---|
Molecular Formula |
C14H9ClF3NO2 |
Molecular Weight |
315.67 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-12-4-2-1-3-9(12)13(20)21/h1-7,19H,(H,20,21) |
InChI Key |
FZUCJJPJUXHZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)
![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)


![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)





